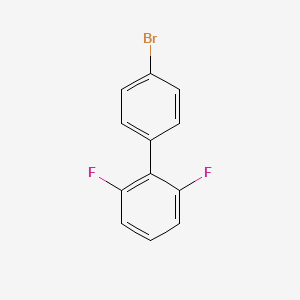

4'-Bromo-2,6-difluorobiphenyl

Description

Contextualizing Fluorinated and Brominated Biphenyl (B1667301) Systems in Contemporary Organic Chemistry

Fluorinated and brominated biphenyl systems are of paramount importance in modern organic chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated compounds, including biphenyls, highly valuable in the design of pharmaceuticals and agrochemicals.

Brominated compounds, on the other hand, are crucial synthetic intermediates. The carbon-bromine bond is relatively reactive and can readily participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for constructing carbon-carbon bonds. This makes brominated biphenyls, such as 4'-Bromo-2,6-difluorobiphenyl, valuable precursors for the synthesis of more complex biaryl and polyaryl structures.

Significance of Halogen Substitution Patterns in Biphenyl Scaffolds for Synthetic and Material Science Applications

The specific arrangement of halogen atoms on the biphenyl scaffold is critical in determining the compound's utility. In this compound, the ortho-difluoro substitution on one of the phenyl rings influences the dihedral angle between the two rings, affecting the molecule's conformation and, consequently, its physical and electronic properties. This can be particularly important in the design of materials with specific optical or electronic characteristics, such as liquid crystals and organic light-emitting diodes (OLEDs).

The bromine atom at the 4'-position provides a reactive handle for further functionalization. This strategic placement allows for the introduction of various substituents through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives with tailored properties for applications in medicinal chemistry and material science.

Scope and Research Objectives for this compound Investigations

The primary research objectives for investigations into this compound encompass the development of efficient and scalable synthetic routes, a thorough characterization of its physicochemical and spectroscopic properties, and the exploration of its potential as a key intermediate in the synthesis of functional molecules and materials. Researchers are particularly interested in leveraging its unique halogenation pattern to create novel compounds with enhanced performance in areas such as electronics and pharmaceuticals.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its application in research and development.

| Property | Value |

|---|---|

| CAS Number | 1100752-82-6 guidechem.com |

| Molecular Formula | C12H7BrF2 guidechem.com |

| Molecular Weight | 269.08 g/mol guidechem.com |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Detailed Research Findings

While specific research exclusively focused on this compound is still emerging, its synthesis can be inferred from established methodologies for related compounds. The Suzuki-Miyaura cross-coupling reaction is a primary method for the synthesis of unsymmetrical biaryls. A plausible synthetic route to this compound would involve the palladium-catalyzed coupling of a (4-bromophenyl)boronic acid derivative with a 1-halo-2,6-difluorobenzene.

Alternatively, a synthetic pathway could commence from a substituted aniline (B41778). For instance, the synthesis of the related compound 4-Bromo-2-fluorobiphenyl often starts from 4-bromo-2-fluoroaniline. This precursor undergoes diazotization followed by a coupling reaction with benzene to yield the target biphenyl. A similar strategy could be envisioned for the synthesis of this compound, likely starting from 4-bromoaniline and a 2,6-difluorinated benzene derivative.

The true value of this compound lies in its role as a synthetic intermediate. The presence of both fluorine and bromine substituents allows for a stepwise and regioselective functionalization. The bromine atom can be readily transformed via cross-coupling reactions to introduce a wide array of functional groups, while the fluorine atoms can influence the electronic properties and conformation of the resulting molecule. This makes it a valuable building block for the construction of complex molecular architectures with potential applications in fields such as liquid crystals, where the subtle interplay of molecular shape and polarity is crucial.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7BrF2 |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1,3-difluorobenzene |

InChI |

InChI=1S/C12H7BrF2/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H |

InChI Key |

SGZVIQGMFGKRMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2,6 Difluorobiphenyl

Retrosynthetic Analysis for Construction of the 4'-Bromo-2,6-difluorobiphenyl Core

Retrosynthetic analysis is a powerful tool in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process allows for the identification of potential synthetic routes.

The central carbon-carbon bond forming the biphenyl (B1667301) backbone of this compound is the most logical point for disconnection. This disconnection suggests a biaryl coupling reaction as the key synthetic step. Two primary disconnection strategies emerge, each pointing to a different pair of precursor molecules:

Strategy A: Disconnection of the bond between the two phenyl rings reveals two potential synthons: a (4-bromophenyl) cation and a (2,6-difluorophenyl) anion, or vice versa. The corresponding synthetic equivalents for a Suzuki-Miyaura cross-coupling reaction would be (4-bromophenyl)boronic acid and 1-bromo-2,6-difluorobenzene.

Strategy B: Alternatively, the disconnection can lead to a (4-bromo-2,6-difluorophenyl) synthon and a phenyl synthon. In the context of a Suzuki-Miyaura reaction, these would correspond to 4-bromo-2,6-difluorophenylboronic acid and a suitable phenyl halide, such as bromobenzene.

Both strategies are viable and rely on well-established palladium-catalyzed cross-coupling methodologies to form the desired biaryl structure. The choice between these routes in a practical synthesis would depend on the availability and ease of synthesis of the respective precursors.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, is widely employed for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.

The successful synthesis of this compound via the Suzuki-Miyaura reaction hinges on the careful optimization of several reaction parameters. These include the choice of catalyst, ligand, base, solvent, and reaction temperature. For the coupling of sterically hindered and electron-deficient substrates, such as those involved in the synthesis of this fluorinated biphenyl, these conditions are particularly critical to achieving high yields and selectivity.

The synthesis of 4-bromo-2,6-difluorophenylboronic acid is a crucial step for one of the proposed retrosynthetic routes. A plausible synthetic approach involves the lithiation of a suitable precursor followed by reaction with a borate (B1201080) ester. Specifically, starting from 1,5-dibromo-2,4-difluorobenzene, a selective lithium-halogen exchange at one of the bromine positions can be achieved using an organolithium reagent such as n-butyllithium at low temperatures. The resulting aryllithium species can then be reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the desired 4-bromo-2,6-difluorophenylboronic acid.

The precursor 1-bromo-3,5-difluorobenzene (B42898) is a key component in an alternative synthetic strategy. A common and efficient method for its preparation is the Sandmeyer reaction, starting from the commercially available 3,5-difluoroaniline. google.com This process involves the diazotization of the aniline (B41778) with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid, to form the corresponding diazonium salt. google.com Subsequent treatment of the diazonium salt with copper(I) bromide facilitates the replacement of the diazonium group with a bromine atom, affording 1-bromo-3,5-difluorobenzene in good yield. google.com

The choice of the palladium catalyst and its associated ligands is paramount in controlling the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction. For the synthesis of a sterically hindered and electronically demanding molecule like this compound, the catalyst system must be robust and highly active.

Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) : This is a widely used and commercially available catalyst for Suzuki-Miyaura reactions. researchgate.netmdpi.com It is often effective for a broad range of substrates; however, for sterically hindered couplings, its efficacy can be limited, sometimes requiring higher temperatures and longer reaction times. acs.org

Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst, featuring a ferrocene-based diphosphine ligand, is known for its high thermal stability and effectiveness in coupling reactions involving challenging substrates. nih.gov The dppf ligand's wide bite angle and electron-rich nature can facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially for sterically hindered biaryl syntheses.

Pd-NHC Complexes (Palladium-N-Heterocyclic Carbene Complexes) : N-heterocyclic carbenes have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.netmdpi.com Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts. organic-chemistry.orgrsc.org These complexes are particularly effective for the coupling of sterically hindered aryl chlorides and bromides, often allowing for reactions to be conducted under milder conditions and with lower catalyst loadings. organic-chemistry.orgresearchgate.net The "flexible steric bulk" of some NHC ligands is thought to be crucial for their high catalytic activity in forming sterically congested biaryls. organic-chemistry.org

The selection of the optimal catalyst system will depend on the specific substrates being coupled. Below is a table summarizing the general effects and applications of these catalyst systems in Suzuki-Miyaura reactions relevant to the synthesis of substituted biaryls.

| Catalyst System | Ligand Type | Key Characteristics | Typical Applications in Biaryl Synthesis |

| Pd(PPh3)4 | Monodentate Phosphine (B1218219) | General purpose, commercially available. | Coupling of a wide range of aryl bromides and iodides. researchgate.netmdpi.com |

| Pd(dppf)Cl2 | Bidentate Phosphine (Ferrocene-based) | High thermal stability, promotes reductive elimination. | Challenging couplings, including those with some steric hindrance. nih.gov |

| Pd-NHC Complexes | N-Heterocyclic Carbene | Strong σ-donors, tunable steric bulk, high stability. | Highly effective for sterically hindered and electron-poor substrates. organic-chemistry.orgresearchgate.netrsc.org |

Suzuki-Miyaura Cross-Coupling: Optimizing Conditions for this compound Synthesis

Solvent and Temperature Optimization for Enhanced Yield and Selectivity

In transition metal-catalyzed reactions for synthesizing biphenyls, such as the Suzuki-Miyaura coupling, the choice of solvent and reaction temperature are critical parameters that significantly influence the reaction's yield and selectivity. Optimization of these conditions is a standard procedure to maximize product formation and minimize side reactions.

The solvent plays multiple roles: it must dissolve the reactants, base, and catalyst system, and its polarity and boiling point can affect catalyst stability and reaction kinetics. A range of solvents and solvent systems are often screened to find the optimal medium. For instance, in a typical Suzuki-Miyaura coupling, solvents like 1,4-dioxane, toluene (B28343), and mixtures including water are commonly employed. mdpi.com The presence of water can be crucial for the efficacy of inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). mdpi.com

Temperature directly impacts the reaction rate. While higher temperatures can accelerate the coupling, they can also lead to catalyst decomposition or an increase in side products, such as homocoupling of the starting materials. rsc.org An optimal temperature is one that provides a reasonable reaction time without compromising the yield. Studies have shown that for certain Suzuki-Miyaura reactions, 80°C is an optimal temperature, with lower temperatures leading to a sharp decrease in yield and higher temperatures offering no significant improvement. researchgate.net The optimization process is typically empirical, involving systematic variation of these parameters.

Table 1: Illustrative Example of Solvent and Base Optimization in a Suzuki-Miyaura Coupling This table is a generalized representation based on common optimization strategies.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Toluene | K₂CO₃ | 100 | Moderate |

| 2 | 1,4-Dioxane | K₃PO₄ | 80 | Good |

| 3 | DMF | Cs₂CO₃ | 90 | Moderate |

| 4 | 1,4-Dioxane/H₂O | K₃PO₄ | 80 | Excellent |

| 5 | Toluene/H₂O | K₂CO₃ | 100 | Good |

Other Transition Metal-Catalyzed Coupling Approaches

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed methods are viable for the synthesis of this compound. These alternatives can offer advantages depending on the specific substrates and desired functional group tolerance.

Ullmann Coupling: A classic method for biphenyl synthesis, the Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. rsc.org Traditional Ullmann conditions required harsh temperatures and stoichiometric amounts of copper. nsf.gov Modern variations, however, can proceed under milder conditions with catalytic amounts of copper, often supported by ligands. This method is particularly useful for large-scale synthesis, though it can sometimes be limited by the reactivity of the aryl halides. The reaction typically proceeds via an organometallic intermediate involving copper atom coordination. nsf.gov

Buchwald-Hartwig Amination Analogs: While the Buchwald-Hartwig amination is primarily for forming C-N bonds, the underlying principles of palladium-catalyzed cross-coupling are applicable to C-C bond formation. researchgate.net Reactions like the Negishi coupling (using organozinc reagents), Kumada-Corriu coupling (using Grignard reagents), and Hiyama coupling (using organosilicon reagents) are analogous C-C bond-forming reactions. researchgate.netnih.gov These methods are powerful tools in organic synthesis. For example, a Negishi coupling could involve the reaction of an organozinc derivative of one aromatic ring with the halide of another, catalyzed by a palladium or nickel complex. nih.gov These reactions often exhibit high functional group tolerance and can proceed under mild conditions. nih.govresearchgate.net

Organometallic Reagent-Mediated Synthetic Pathways

The use of pre-formed organometallic reagents is a cornerstone of synthetic organic chemistry, providing highly reactive carbon nucleophiles for C-C bond formation.

Lithium-Halogen Exchange Reactions for Functionalization

Lithium-halogen exchange is a powerful and rapid reaction for converting aryl halides into highly reactive aryllithium species. wikipedia.org This reaction is kinetically controlled, and the rate of exchange typically follows the trend I > Br > Cl, making aryl bromides and iodides ideal substrates. wikipedia.orgharvard.edu The reaction involves treating an aryl halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org

For the synthesis of a functionalized biphenyl, this strategy could involve the exchange of a halogen on one of the precursor rings to generate an aryllithium intermediate. This intermediate can then be reacted with another electrophilic partner. The reaction is often performed at very low temperatures (e.g., -78°C) to prevent side reactions of the highly reactive organolithium compound. The process is so fast that it can sometimes outcompete proton transfer. harvard.edu

Grignard Reagent Applications in Biphenyl Synthesis

Grignard reagents (R-Mg-X) are another class of essential organometallic compounds used for forming carbon-carbon bonds. wikipedia.org They are typically prepared by reacting an organic halide with magnesium metal. wikipedia.org Once formed, the aryl Grignard reagent, such as (2,6-difluorophenyl)magnesium bromide, can act as a nucleophile in a cross-coupling reaction.

In what is known as the Kumada-Corriu coupling, a Grignard reagent is coupled with an aryl halide in the presence of a nickel or palladium catalyst. researchgate.net This method is a highly effective way to form biphenyls. For instance, (2,6-difluorophenyl)magnesium bromide could be coupled with 1,4-dibromobenzene (B42075) under palladium catalysis to form the target biphenyl structure. The reaction mechanism can vary, but it provides a reliable route to unsymmetrical biaryls. quora.com

Directed ortho-Metalation and Halogenation Strategies for Specific Substitution

Directed ortho-metalation (DoM) is a highly regioselective strategy for functionalizing aromatic rings. chem-station.com The method relies on the presence of a "directing group" on the aromatic ring, which coordinates to an organolithium base and directs deprotonation (lithiation) to the adjacent ortho position. chem-station.com This generates a stabilized aryllithium intermediate at a specific location, which can then be trapped with an electrophile, such as a halogenating agent (e.g., Br₂ or C₂Br₂Cl₄).

This strategy provides precise control over substituent placement, which is often difficult to achieve through classical electrophilic aromatic substitution. chem-station.com For instance, a suitable directing group on a biphenyl precursor could be used to introduce a halogen at a specific ortho position. Recent advances have focused on using various functional groups as internal ligands to facilitate this C-H activation and subsequent halogenation. rsc.org Boron-directed strategies have also emerged, providing metal-free, regioselective routes to ortho-halogenated compounds. gu.se

Multi-Step Synthetic Route Design and Optimization for Scalability

Designing a synthetic route for the large-scale production of this compound requires careful consideration of multiple factors to ensure the process is efficient, cost-effective, and safe. Key considerations include the cost and availability of starting materials, the number of synthetic steps, the robustness of each reaction, and the ease of purification.

For example, a scalable synthesis might involve:

Preparation of 2,6-difluoroboronic acid from 1,3-difluorobenzene.

A palladium-catalyzed Suzuki-Miyaura coupling of the 2,6-difluoroboronic acid with an excess of a more readily available and less expensive starting material like 1,4-dibromobenzene.

Optimization would focus on minimizing the amount of expensive palladium catalyst required, using cost-effective and environmentally benign solvents, and ensuring reaction conditions are manageable on an industrial scale (e.g., avoiding cryogenic temperatures or high pressures). elsevierpure.com Purification methods, such as crystallization over chromatography, are also preferred for large-scale operations to reduce cost and waste.

Advanced Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Difluorobiphenyl

Reactivity Profiling of the Bromine Substituent

The bromine atom on the 4'-position of the biphenyl (B1667301) system serves as a highly versatile functional handle, enabling a wide array of chemical transformations. Its reactivity is central to the utility of 4'-Bromo-2,6-difluorobiphenyl as a precursor for more complex molecular architectures.

Nucleophilic Substitution Reactions on the Bromo-Biphenyl Core

While direct nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is not the most common transformation due to the electron-rich nature of the phenyl ring, such reactions can be achieved under specific conditions, particularly with strong nucleophiles or through transition-metal-catalyzed processes. The presence of the fluorine atoms on the second ring does not directly activate the bromo-substituted ring towards traditional SNAr, which typically requires electron-withdrawing groups positioned ortho or para to the leaving group.

However, palladium-catalyzed cross-coupling reactions, which can be viewed as formal nucleophilic substitutions, are highly effective. For instance, the cyanation of aryl bromides using potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source represents a formal substitution of bromide with a cyanide nucleophile. While specific examples with this compound are not extensively documented in readily available literature, general protocols for the palladium-catalyzed cyanation of (hetero)aryl bromides have been well-established. These reactions typically employ a palladium precatalyst and a suitable ligand in a biphasic solvent system to facilitate the reaction. nih.govresearchgate.net

Exploiting Bromine as a Leaving Group in Catalytic Transformations

The bromine atom in this compound is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for the formation of C-C bonds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not abundant, the general reactivity of aryl bromides in this transformation is well-understood. The reaction of an aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base affords the corresponding biaryl product. For fluorinated biphenyl derivatives, these reactions are of great interest for the synthesis of liquid crystals and materials for the pharmaceutical industry. ugr.es The reaction conditions typically involve a palladium source such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or K₃PO₄, and a solvent system which can range from toluene (B28343) to aqueous mixtures. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Biaryl |

| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 4-fluorobiphenyl |

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. acs.org This transformation is valuable for the synthesis of conjugated systems found in pharmaceuticals and organic materials. The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides, often requiring higher temperatures. acs.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Amine | Toluene | Arylalkyne |

| 4-bromo-6H-1,2-oxazines | Various Alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-alkynyl-6H-1,2-oxazines |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. beilstein-journals.org This reaction is of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for the success of the amination. nih.gov While specific protocols for this compound are not widely reported, the general conditions for the amination of aryl bromides are well-established and adaptable. nih.gov

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |

| Bromobenzene | Various Amines | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | N-Aryl Amine |

| Aryl Bromides | Anilines | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Diaryl Amines |

Influence of Fluorine Substituents on Electronic and Steric Effects

The two fluorine atoms at the 2- and 6-positions of one of the phenyl rings exert a significant influence on the electronic properties and steric environment of the molecule, thereby modulating its reactivity.

Electrophilicity Enhancement and Directing Effects of Fluorine Atoms

Fluorine is the most electronegative element, and its presence on an aromatic ring has a strong electron-withdrawing inductive effect (-I). This effect enhances the electrophilicity of the fluorinated ring. In the context of this compound, the two fluorine atoms render the C-H bonds ortho to them more acidic, which can facilitate ortho-lithiation or directed C-H activation reactions. nih.gov The reactivity of C-H bonds ortho to fluorine substituents in (poly)fluoroarenes with metal centers is enhanced relative to meta and para positions. nih.gov

While the fluorine atoms are on a separate ring from the bromine, their electron-withdrawing nature can have a modest long-range effect on the electronic properties of the bromo-substituted ring. However, the primary electronic impact is on the difluorinated ring itself.

Role of Fluorine in Stabilizing Reaction Intermediates

In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups is crucial for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex. While the fluorine atoms in this compound are not positioned to directly stabilize a Meisenheimer complex formed by nucleophilic attack on the bromo-substituted ring, they would play a significant role if a nucleophilic substitution were to occur on the difluorinated ring (e.g., if there were a leaving group present on that ring). The strong inductive effect of the fluorine atoms would effectively delocalize the negative charge in the intermediate, thereby lowering the activation energy for its formation. mdpi.com

Computational studies on Meisenheimer complexes have shown that the stability of these intermediates is highly dependent on the nature and position of the electron-withdrawing substituents. uni-ulm.de

Regulation of Molecular Orbital Energy Levels by Fluorine

The introduction of fluorine atoms into an aromatic system generally leads to a lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is a consequence of the strong inductive electron-withdrawing nature of fluorine. A lower LUMO energy makes the molecule more susceptible to attack by nucleophiles.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,6-dichloro-4-fluoro phenol | -7.14 | -1.54 | 5.60 |

| General Fluorinated Biphenyls | Lowered | Lowered | Variable |

Mechanistic Pathways of Cross-Coupling Reactions Involving this compound Precursors

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and its mechanism involves a catalytic cycle with a palladium catalyst. bohrium.commdpi.com This cycle is generally understood to comprise three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org For a substrate like this compound, the specific electronic and steric properties conferred by the fluorine and bromine substituents significantly influence the kinetics and pathways of these fundamental steps.

Oxidative Addition Kinetics and Electronic Factors

Oxidative addition is typically the rate-determining step in the catalytic cycle. libretexts.org It involves the insertion of a low-valent transition metal complex, usually Palladium(0), into the carbon-halogen bond of the aryl halide. chemrxiv.orgnih.gov The reactivity of the aryl halide in this step is highly dependent on the nature of the halogen, with the general trend being I > OTf > Br > Cl. libretexts.orgwwjmrd.com Therefore, the carbon-bromine bond in this compound is the reactive site for oxidative addition.

The mechanism of oxidative addition can vary, with possibilities including a concerted three-centered associative pathway, a nucleophilic aromatic substitution (SNAr)-type mechanism, or pathways involving radical intermediates. nih.govlibretexts.orgacs.org For palladium-catalyzed reactions with aryl halides, a concerted mechanism is most common. nih.gov The reaction is facilitated by an electron-rich metal center and is generally faster for electron-poor aryl halides. libretexts.orgnih.gov This is because the transition state involves a buildup of negative charge on the aromatic ring. nih.gov The two fluorine atoms at the ortho positions of one ring in this compound are strongly electron-withdrawing, which would decrease the electron density on that ring, but the oxidative addition occurs on the brominated ring. The electronic influence of the 2,6-difluorophenyl group on the 4'-bromo position is more subtle but would generally be electron-withdrawing, thus potentially accelerating the oxidative addition step compared to bromobenzene.

The active catalyst for this step is often a coordinatively unsaturated 12- or 14-electron Pd(0) species, such as Pd(PPh₃) or Pd(PPh₃)₂, formed by ligand dissociation from a precursor like Pd(PPh₃)₄. chemrxiv.org The oxidative addition of the aryl bromide to the Pd(0) center results in a square-planar Pd(II) intermediate. nih.govwwjmrd.com

| Factor | Influence on Oxidative Addition of this compound |

| Halogen Identity | The C-Br bond is significantly more reactive than C-F bonds, ensuring selective activation at the 4'-position. The general reactivity trend is I > Br > Cl. libretexts.orgnih.gov |

| Electronic Effects | The electron-withdrawing nature of the 2,6-difluorophenyl substituent can make the brominated ring more electron-deficient, potentially increasing the rate of oxidative addition. nih.gov |

| Catalyst | The reaction is initiated by a Pd(0) species, which is oxidized to Pd(II) during this step. chemrxiv.org |

| Mechanism | Typically proceeds via a concerted, two-electron pathway for palladium complexes. nih.govacs.org |

Transmetalation Steps and Intermediate Characterization (e.g., Arylpalladium(II)boronate Complexes)

Following oxidative addition, the transmetalation step occurs, where the organic group from an organoboron compound is transferred to the palladium(II) center, displacing the halide. chemrxiv.orgwwjmrd.com This step is crucial as it sets the stage for the formation of the new C-C bond. The precise mechanism of transmetalation has been a subject of extensive investigation, particularly the nature of the key intermediates. researchgate.net

It is now established that the reaction involves the formation of arylpalladium(II)boronate complexes, which contain a Pd-O-B linkage. acs.orgnih.govnih.govacs.org These intermediates, once considered elusive, have been generated, observed, and characterized at low temperatures using techniques like rapid injection NMR spectroscopy. nih.govacs.org

Research has identified two distinct mechanistic pathways for transmetalation, dependent on reaction conditions: acs.orgnih.govnih.gov

Reaction with a tri-coordinate boronic acid complex : This pathway involves an unactivated intermediate and tends to dominate when there is an excess of the phosphine ligand. nih.govillinois.edu

Reaction with a tetra-coordinate boronate complex : This pathway proceeds through an activated intermediate and is favored when there is a deficiency of the ligand. nih.govillinois.edu

The base plays a critical role in this stage, activating the organoboron reagent. In the Suzuki-Miyaura reaction, the boronic acid is converted to a more nucleophilic boronate species (containing a tetra-coordinate boron atom) by the base. researchgate.net The transmetalation then proceeds, often proposed to occur between the arylpalladium(II) halide and the boronate, or between an arylpalladium(II) hydroxide (B78521) complex and the boronic acid. researchgate.netnih.gov Kinetic studies on model systems have shown that the decay of arylpalladium(II)boronate complexes to form the cross-coupled product is a clean, first-order, intramolecular process. acs.orgnih.gov

| Intermediate Species | Coordination at Boron | Dominant Condition | Role |

| Arylpalladium(II) Boronic Acid Complex | Tri-coordinate | Excess Ligand | Unactivated intermediate in transmetalation. nih.govillinois.edu |

| Arylpalladium(II) Boronate Complex | Tetra-coordinate | Deficient Ligand | Activated intermediate in transmetalation. nih.govillinois.edu |

Reductive Elimination and Catalyst Regeneration

The final step in the catalytic cycle is reductive elimination. chemrxiv.org In this process, the two organic groups attached to the diarylpalladium(II) intermediate couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biphenyl product. acs.orgscilit.com This step simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew. mdpi.comchemrxiv.org

The regeneration of the Pd(0) catalyst is essential for the reaction to be catalytic rather than stoichiometric. bohrium.com This regenerated species can then re-enter the cycle by performing an oxidative addition on another molecule of the this compound precursor.

Stereochemical Considerations and Conformational Dynamics

The three-dimensional structure of halogenated biphenyls like this compound is not static. Rotation around the central carbon-carbon single bond is possible, but it is hindered by the presence of substituents, particularly at the ortho positions (2, 2', 6, and 6'). nih.govclu-in.org This restricted rotation leads to specific conformational preferences and has significant implications for the molecule's physical and chemical properties.

Torsional Barriers and Dihedral Angles of the Biphenyl Linkage

The conformation of a biphenyl system is defined by the dihedral angle (or twist angle) between the planes of the two phenyl rings. acs.org In unsubstituted biphenyl, this angle is about 44-45° in the gas phase, representing a compromise between two opposing forces: steric repulsion between the ortho-hydrogens, which favors a perpendicular (90°) arrangement, and π-electron delocalization across the two rings, which favors a coplanar (0°) arrangement. acs.org

When bulky substituents like fluorine atoms are placed at the ortho positions, as in the 2,6-difluorophenyl ring of this compound, the steric hindrance increases dramatically. cdnsciencepub.com This forces the rings to adopt a more twisted conformation with a larger dihedral angle. cdnsciencepub.comnih.gov Computational studies on the related 2,2'-difluorobiphenyl (B165479) have been performed to quantify these effects. Using methods like B3LYP/6-311+G*, it has been shown that 2,2'-difluorobiphenyl possesses a rotational double minimum, with optimized dihedral angles around 58° and 129°. acs.org This indicates that two distinct non-planar conformations are energetically favorable. The barriers to rotation are significant, with the barrier to planarity (at 0°) calculated to be nearly 11 kcal/mol. acs.org The presence of two ortho-fluorines in this compound would lead to similar high torsional barriers.

| Compound | Method | Optimized Dihedral Angles (φ) | Rotational Energy Barrier at 0° (kcal/mol) | Rotational Energy Barrier at 90° (kcal/mol) |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G* | 57.9°, 128.9° | 10.82 | 0.72 |

Data sourced from computational studies on 2,2'-difluorobiphenyl, which serves as a model for the steric environment in this compound. acs.org

Planarity and Non-Planarity in Halogenated Biphenyl Systems

The degree of planarity in halogenated biphenyls is almost entirely dictated by the number and size of substituents at the four ortho positions. nih.govclu-in.org

Non-ortho substituted biphenyls can adopt a relatively planar (coplanar) conformation. nih.gov

Mono-ortho substituted biphenyls can also achieve a degree of planarity. nih.gov

Di-, tri-, and tetra-ortho substituted biphenyls are forced into non-planar conformations due to severe steric repulsion between the ortho substituents. nih.govquora.com

This compound, having two fluorine atoms at ortho positions (2 and 6), is classified as a non-planar biphenyl system. nih.gov The steric hindrance from these two ortho-fluorines prevents the free rotation required to achieve a planar state. nih.gov While fluorine is the smallest halogen, its presence is sufficient to induce a significant twist in the biphenyl backbone. Studies comparing fluoro- and chloro-substitution have shown that ortho-chlorination leads to a stronger decrease in co-planarity than ortho-fluorination, but the effect of fluorine is still substantial. nih.gov This non-planarity disrupts the conjugation between the two phenyl rings, which in turn influences the electronic properties of the molecule. rsc.orgrsc.org The lack of planarity is a key structural feature that distinguishes poly-ortho-substituted biphenyls from their less substituted counterparts. researchgate.net

Spectroscopic and Structural Elucidation of 4 Bromo 2,6 Difluorobiphenyl

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, which are determined by its structure and symmetry. For 4'-Bromo-2,6-difluorobiphenyl, a Raman spectrum would reveal a series of bands corresponding to specific molecular vibrations.

Key vibrational modes expected for this structure would include:

Inter-ring C-C Stretching: A characteristic band for the stretching of the central carbon-carbon bond connecting the two phenyl rings is typically observed in biphenyl (B1667301) systems. For many para-substituted biphenyls, this mode appears around 1285 cm⁻¹. acs.orgacs.orgnih.gov The exact frequency for this compound would be influenced by the electronic effects of the halogen substituents and the torsion angle between the rings.

Ring Breathing Modes: Symmetrical vibrations where the phenyl rings expand and contract are characteristic and often produce strong Raman signals.

C-F Stretching: Vibrations associated with the carbon-fluorine bonds on the 2,6-difluoro-substituted ring.

C-Br Stretching: The vibration of the carbon-bromine bond on the 4'-bromo-substituted ring, typically found at lower frequencies.

C-H Bending and Stretching: Vibrations corresponding to the carbon-hydrogen bonds on both aromatic rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization.

Molecular Weight: The molecular formula for this compound is C₁₂H₇BrF₂. The nominal molecular weight is 270 g/mol . A high-resolution mass spectrum would provide a highly accurate mass measurement. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum would exhibit two peaks of nearly equal intensity for the molecular ion, one at m/z 270 (for ⁷⁹Br) and another at m/z 272 (for ⁸¹Br).

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would cause the this compound molecule to fragment in a predictable manner. While a specific experimental spectrum is unavailable, the fragmentation of aromatic halides generally follows established pathways. libretexts.orgmiamioh.edu Likely fragmentation patterns would include:

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺ at m/z 191. This is often a prominent fragmentation pathway for brominated aromatic compounds.

Loss of Fluorine: Ejection of a fluorine radical (•F) to yield a fragment ion [M-F]⁺ at m/z 251/253.

Cleavage of the Biphenyl Bond: The bond between the two rings could break, leading to ions corresponding to the individual substituted phenyl rings.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. No published crystal structure for this compound could be located. The following sections describe the type of data that such an analysis would provide.

The crystal structure would reveal how individual molecules of 4'-Bromo-2,6-difluorobhenyl pack together in the solid state. This packing is governed by non-covalent intermolecular interactions. In related fluorinated and brominated biphenyl structures, several types of interactions are commonly observed:

π–π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. In substituted biphenyls, this often occurs in an offset fashion to minimize steric repulsion and optimize electrostatic interactions. unifr.ch

C-H⋯F Interactions: Weak hydrogen bonds between carbon-hydrogen bonds on one molecule and fluorine atoms on a neighboring molecule are common in the crystal structures of fluorinated organic compounds and play a significant role in directing the crystal packing. unifr.ch

Halogen⋯Halogen Interactions: Interactions between the bromine atom of one molecule and the fluorine atoms of another (Br⋯F) can also influence the crystal lattice. unifr.ch

C-F⋯π and C-Br⋯π Interactions: The electron-rich π systems of the phenyl rings can interact with the electrophilic regions of the carbon-halogen bonds on adjacent molecules.

A crystallographic study would provide precise measurements of the molecule's geometry.

Bond Lengths and Angles: The analysis would determine the lengths of all covalent bonds (C-C, C-H, C-F, C-Br) and the angles between them. These values would reflect the hybridization of the atoms and the electronic effects of the substituents. For example, the C-F and C-Br bond lengths would be consistent with those found in other fluorinated and brominated aromatic compounds. The internal angles of the phenyl rings might show slight distortions from the ideal 120° of a perfect hexagon due to the steric and electronic influence of the substituents.

Torsion Angle: A critical parameter for biphenyls is the inter-ring torsion angle (dihedral angle), which describes the twist between the two phenyl rings around the central C-C bond. Due to the steric hindrance from the two fluorine atoms at the ortho positions (2 and 6), it is expected that this compound would be non-planar in the solid state, with a significant torsion angle. In similar structures, this angle can vary widely but is typically non-zero to alleviate steric strain. unifr.ch

Below are interactive tables showing hypothetical, representative data for the types of geometric parameters that would be obtained from an X-ray crystallography experiment. Note: This is example data and does not represent experimentally determined values for this compound.

Table 1: Representative Bond Lengths

| Bond | Length (Å) |

|---|---|

| C-C (ring) | 1.390 |

| C-C (inter-ring) | 1.490 |

| C-F | 1.350 |

| C-Br | 1.910 |

Table 2: Representative Bond and Torsion Angles

| Angle Type | Atoms Involved | Angle (°) |

|---|---|---|

| Bond Angle | C-C-C (ring) | 120.0 |

| Bond Angle | C-C-F | 118.0 |

Computational and Theoretical Investigations of 4 Bromo 2,6 Difluorobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These calculations, grounded in the principles of quantum mechanics, allow for the determination of molecular geometries, energies, and a host of other properties with remarkable accuracy.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 4'-Bromo-2,6-difluorobiphenyl, DFT is employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process involves optimizing the molecular structure to find the minimum energy conformation.

Basis Set Selection and Exchange-Correlation Functionals for Accurate Prediction

The accuracy of DFT calculations is heavily dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavier elements like bromine, it is crucial to select a basis set that can adequately describe the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed as they provide a good balance of flexibility and computational efficiency. semanticscholar.orgresearchgate.net

The exchange-correlation functional is an approximation to the complex many-electron interactions within the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often yields results in good agreement with experimental data for organic molecules. semanticscholar.orgresearchgate.net The selection of an appropriate combination of basis set and functional is paramount for obtaining reliable predictions of the geometric and electronic properties of this compound.

Electronic Structure and Molecular Orbital Analysis

Beyond the molecular geometry, computational methods provide a detailed picture of the electronic structure, which governs the chemical reactivity and optical properties of a molecule.

HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Optical Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. researcher.life For halogenated biphenyls, the nature and position of the halogen substituents can significantly influence the energies of the frontier orbitals and thus the energy gap. In the case of this compound, the electron-withdrawing fluorine atoms and the bromine atom will modulate the electronic distribution and, consequently, the HOMO-LUMO gap. This gap is also instrumental in determining the molecule's potential optical properties, as it corresponds to the energy of the lowest electronic transition.

| Parameter | Conceptual Significance | Implication for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Influenced by the electron-rich phenyl rings and halogen lone pairs. |

| LUMO Energy | Electron-accepting ability | Affected by the electronegative fluorine and bromine atoms. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | A smaller gap suggests higher reactivity. This value is critical for predicting its participation in chemical reactions. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewalisongo.ac.id The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (often colored in shades of red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the electronegative fluorine atoms and the bromine atom due to their lone pairs of electrons. The regions of the phenyl rings would exhibit a more complex potential landscape, influenced by the interplay of the electron-donating and -withdrawing effects of the substituents. This analysis helps in identifying the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This method allows for the investigation of intramolecular and intermolecular interactions by quantifying the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. researchgate.net

For this compound, NBO analysis can elucidate the hybridization of the atomic orbitals involved in bonding and provide insights into hyperconjugative and steric interactions. The analysis can reveal the nature of the C-F, C-Br, and C-C bonds, as well as the interactions between the phenyl rings. Understanding these interactions is crucial for a complete picture of the molecule's stability and conformational preferences.

| NBO Interaction | Description | Significance for this compound |

|---|---|---|

| σ → σ | Interaction between a filled bonding orbital and an empty antibonding orbital. | Contributes to the stability of the molecule through hyperconjugation. |

| n → σ | Interaction between a lone pair (n) and an antibonding orbital. | Important for understanding the influence of the halogen lone pairs on the electronic structure. |

| π → π* | Interaction between filled and empty π-orbitals of the phenyl rings. | Key to understanding the electronic communication between the two aromatic rings. |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of biphenyl (B1667301) compounds is primarily dictated by the rotation around the central carbon-carbon single bond connecting the two phenyl rings. In the case of this compound, the presence of two fluorine atoms in the ortho positions of one ring introduces significant steric hindrance, which profoundly influences its conformational behavior.

Torsional Potential of the Biphenyl Bond

The torsional potential of the biphenyl bond in this compound describes the change in energy as the two phenyl rings rotate relative to each other. This potential energy surface is characterized by energy minima at specific dihedral angles, corresponding to stable conformations, and energy maxima, representing transition states for interconversion between these conformers.

Due to the steric repulsion between the ortho-fluorine atoms and the hydrogens on the other ring, a planar conformation (0° dihedral angle) is highly energetically unfavorable. Computational studies on similar 2,6-disubstituted biphenyls show that the potential energy rises sharply as the molecule approaches planarity. The minima on the potential energy surface are expected to occur at a dihedral angle where the steric clash is minimized. For many ortho-substituted biphenyls, this angle is typically between 40° and 90°. researchgate.net

Table 1: Representative Torsional Angles and Relative Energies for a Generic 2,6-Difluorobiphenyl System (Illustrative)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | High | Planar (Transition State) |

| ~60 | 0 | Skewed (Energy Minimum) |

| 90 | Moderate | Perpendicular (Transition State) |

| ~120 | 0 | Skewed (Energy Minimum) |

| 180 | High | Planar (Transition State) |

Note: This table is illustrative and based on general principles of substituted biphenyls. Actual values for this compound would require specific computational studies.

Barrier to Rotation and Conformational Isomerism

The barrier to rotation is the energy difference between the stable, non-planar conformation (energy minimum) and the planar transition state. This energy barrier dictates the rate of interconversion between the conformational isomers at a given temperature. The presence of two ortho-substituents, such as the fluorine atoms in this compound, significantly increases this barrier compared to unsubstituted biphenyl.

Studies on various ortho-substituted biphenyls have shown that the rotational barriers can range from a few kcal/mol to over 20 kcal/mol, depending on the size and nature of the substituents. nih.govrsc.orgscispace.comresearchgate.net For 2,2'-difluorobiphenyl (B165479), the rotational barrier has been computationally studied, and similar principles would apply to this compound. daneshyari.com The steric hindrance from the fluorine atoms is the primary contributor to this barrier.

If the rotational barrier is sufficiently high (typically > 20-25 kcal/mol), the conformational isomers can be stable enough to be isolated at room temperature, a phenomenon known as atropisomerism. While it is unlikely that the rotational barrier in this compound is high enough for room-temperature isolation of atropisomers, it is expected to be significant enough to influence its molecular recognition properties and its behavior in different environments. Dynamic NMR spectroscopy is a common experimental technique used to measure these rotational barriers. nih.govrsc.orgscispace.comresearchgate.net

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound.

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequencies can be calculated using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These calculations provide a set of normal modes of vibration and their corresponding frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical methods.

For this compound, vibrational analysis would reveal characteristic frequencies for C-H, C-F, C-Br, and C-C stretching and bending modes, as well as vibrations of the biphenyl skeleton. The calculated spectrum can be invaluable for assigning the peaks in an experimental spectrum, especially in regions with overlapping absorptions. While specific calculations for this compound are not published, studies on similar halogenated phenylboronic acids and dichlorobiphenyls demonstrate the utility of this approach. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Modes in a Halogenated Biphenyl (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-F Stretch | 1350 - 1150 |

| C-Br Stretch | 650 - 550 |

Note: This table provides a general range for illustrative purposes. Precise frequencies for this compound would require specific DFT calculations.

NMR Chemical Shift Prediction for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govaps.orgrsc.org These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.

For this compound, predicting the NMR spectra would involve:

Optimizing the molecular geometry at a suitable level of theory.

Calculating the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to obtain chemical shifts.

The predicted chemical shifts can then be compared with experimental data to confirm the structure. This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers. The ¹⁹F NMR chemical shift is especially sensitive to the electronic environment, making it a powerful probe for fluorinated compounds. nih.govbiophysics.orgnih.gov

Table 3: Hypothetical Predicted NMR Chemical Shifts for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (protons on difluoro-ring) | 7.0 - 7.5 |

| ¹H (protons on bromo-ring) | 7.4 - 7.8 |

| ¹³C (carbon attached to F) | 158 - 162 |

| ¹³C (carbon attached to Br) | 120 - 125 |

| ¹⁹F | -110 to -120 |

Note: These are illustrative values. Actual predicted shifts can vary depending on the computational method and solvent model used.

Intermolecular Interactions and Crystal Packing Simulations

The arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal structure. These include:

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonds, where the halogen atom acts as an electrophilic species interacting with a nucleophile. acs.orgmdpi.com Bromine, in particular, is a good halogen bond donor.

π-π Stacking: The aromatic rings can interact through π-π stacking, contributing to the stability of the crystal lattice. researchgate.net

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the π-electron cloud of a neighboring molecule.

Computational methods can be used to simulate and analyze the crystal packing of this compound. Crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements based on the molecule's structure. Once a crystal structure is known (either from experiment or prediction), tools like Hirshfeld surface analysis can be used to visualize and quantify the intermolecular contacts. researchgate.net

Furthermore, the energy of specific intermolecular interactions can be calculated using high-level quantum mechanical methods. This allows for a detailed understanding of the forces driving the crystal packing. For instance, the strength of halogen bonds and π-stacking interactions can be quantified. iucr.org While a crystal structure for this compound is not publicly available, analysis of related halogenated biphenyls indicates that a complex interplay of these interactions would determine its solid-state architecture. researchgate.netresearchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

For illustrative purposes, the intermolecular contacts for a related compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, are presented below. nih.gov This molecule shares key structural features with this compound, namely the presence of bromine and fluorine atoms on phenyl rings, which are crucial in directing intermolecular interactions.

Table 1: Percentage Contributions of Intermolecular Contacts for (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 26.3 |

| C···H/H···C | 21.2 |

| O···H/H···O | 8.3 |

| Other Contacts | 44.2 |

This table is interactive. You can sort the data by clicking on the column headers.

The data indicates that the most significant contributions to the crystal packing are from H···H and C···H/H···C contacts, which is common in organic molecules. nih.gov The O···H/H···O contacts, representing C—H···O interactions, also play a notable role in the supramolecular assembly. nih.gov Although not explicitly detailed for this illustrative molecule, interactions involving the halogen atoms (Br and F) would also be expected and would be clearly delineated in a full analysis of this compound.

Energy Frameworks for Understanding Supramolecular Assembly

Building upon Hirshfeld surface analysis, energy frameworks provide a visual representation of the energetic architecture of a crystal. This method involves calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction, offering an intuitive grasp of the crystal's energetic landscape.

The total interaction energy (E_tot) is typically decomposed into four components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and repulsion (E_rep). This allows for a nuanced understanding of the nature of the forces holding the crystal together.

Table 2: Interaction Energies for a Dimer Pair in Crystalline 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one (in kJ mol⁻¹) nih.gov

| Energy Component | Value (kJ mol⁻¹) |

|---|---|

| Electrostatic (E_ele) | -10.3 |

| Polarization (E_pol) | -2.7 |

| Dispersion (E_dis) | -75.0 |

| Repulsion (E_rep) | 37.4 |

| Total (E_tot) | -49.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Applications and Derivatization Strategies for 4 Bromo 2,6 Difluorobiphenyl in Advanced Materials and Fine Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The utility of 4'-Bromo-2,6-difluorobiphenyl as a foundational element in multi-step organic synthesis is well-recognized. Its structure allows for precise chemical modifications, enabling the introduction of the difluorobiphenyl moiety into larger, more complex molecular frameworks.

Building Block for Multifunctional Molecules

The distinct reactivity of the bromine and fluorine substituents on the biphenyl (B1667301) structure makes this compound an ideal starting point for creating multifunctional molecules. The carbon-bromine bond serves as a key site for forming new carbon-carbon and carbon-heteroatom bonds through established catalytic cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the strategic attachment of various functional groups, leading to the assembly of molecules with tailored properties.

The fluorine atoms, with their high electronegativity, play a crucial role in modulating the electronic characteristics of the biphenyl system. This electronic influence can be harnessed to fine-tune the properties of the final molecule, such as its lipophilicity, binding interactions, and metabolic stability. This is a particularly valuable attribute in the design of bioactive compounds and functional materials where precise control over molecular properties is paramount.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in the pharmaceutical and agrochemical industries to enhance the efficacy and pharmacokinetic profiles of active ingredients. The 2,6-difluorobiphenyl scaffold, accessible from this compound, can be a key component in the synthesis of novel therapeutic agents and crop protection products.

While direct examples for this compound are not extensively detailed in publicly available literature, the analogous compound, 4-Bromo-2-fluorobiphenyl, is utilized as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs. This suggests a strong potential for this compound to serve as a precursor for a new generation of pharmaceuticals and agrochemicals with potentially improved biological activity and selectivity, driven by the unique electronic and steric properties of the difluorinated ring.

Development of New Functional Materials

The intrinsic properties of the this compound unit make it an attractive component for the design and synthesis of novel functional materials with applications in electronics and polymer science.

Incorporation into Polymeric Systems for Enhanced Properties (e.g., Polyindoles, Polyimides)

While specific research detailing the incorporation of this compound into polyindoles and polyimides is limited, the general principles of polymer chemistry suggest its potential utility. The bromo-functionality allows it to act as a monomer in polymerization reactions, particularly through cross-coupling methods. The introduction of the rigid and fluorinated biphenyl unit into a polymer backbone can significantly influence the material's properties.

For instance, incorporating such a moiety could be expected to enhance thermal stability, modify solubility, and alter the dielectric properties of the resulting polymer. The fluorine atoms can lower the dielectric constant, which is a desirable characteristic for materials used in microelectronics. Furthermore, the rigid biphenyl structure can contribute to a higher glass transition temperature, making the polymer suitable for high-performance applications.

Application in Liquid Crystal Displays: Modulating Mesogenic Properties

Biphenyl derivatives are fundamental components in the formulation of liquid crystal mixtures used in modern display technologies. Their rigid, rod-like structure is conducive to the formation of the mesophases that are essential for the functioning of liquid crystal displays (LCDs). The strategic placement of substituents, such as fluorine atoms, is a key tool for fine-tuning the physical properties of liquid crystals, including their dielectric anisotropy, birefringence, and clearing points.

Organic Semiconductors and Optoelectronic Devices (e.g., Hole-Transporting Materials in OLEDs and Perovskite Solar Cells)

The development of efficient and stable organic semiconductors is crucial for the advancement of optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Hole-transporting materials (HTMs) play a critical role in these devices by facilitating the efficient movement of positive charge carriers.

While direct application of this compound as an HTM is not documented, derivatives of the closely related compound, 4-bromo-2,6-difluoroaniline (B33399), have been investigated for this purpose. For example, conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline have been utilized as hole-transporting materials in perovskite solar cells and OLEDs. This indicates that the this compound core, after suitable derivatization to introduce charge-transporting moieties, holds significant promise for the development of new and efficient HTMs. The fluorine atoms can help to tune the energy levels of the material to better align with other components in the device, potentially leading to improved performance and stability.

Synthesis of Advanced Fluorinated Biphenyl Derivatives

Regioselective Functionalization and Further Halogenation

The inherent electronic and steric properties of this compound dictate the regioselectivity of its functionalization. The 2,6-difluorophenyl ring is electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms, making it susceptible to nucleophilic attack. Conversely, the 4-bromophenyl ring is more amenable to electrophilic substitution, although the bromine atom can also participate in various cross-coupling reactions.

| Reaction Type | Potential Reagents | Expected Regioselectivity |

| Electrophilic Bromination | Br₂, FeBr₃ | Positions ortho to the bromine on the 4-bromophenyl ring |

| Electrophilic Iodination | I₂, HNO₃ | Positions ortho to the bromine on the 4-bromophenyl ring |

Diversification via Coupling with Various Nucleophiles and Organometallic Reagents

The bromine atom on the 4'-position of this compound is a key site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling significant diversification of the core structure. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools in this context. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups.

Furthermore, the electron-deficient nature of the 2,6-difluorophenyl ring makes it a target for nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace one or both of the fluorine atoms, particularly if activated by additional electron-withdrawing groups or under specific reaction conditions. This provides a pathway for the introduction of oxygen, nitrogen, or sulfur-based nucleophiles.

The bromine atom can also be converted into an organometallic reagent, for example, through lithium-halogen exchange or Grignard reagent formation. These organometallic derivatives can then react with a variety of electrophiles to introduce new functional groups.

| Coupling Reaction | Reagent Type | Potential Products |

| Suzuki Coupling | Arylboronic acids | Poly-aryl systems |

| Stille Coupling | Organostannanes | Functionalized biphenyls with various organic moieties |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkynyl derivatives |

| Buchwald-Hartwig Amination | Amines | N-arylated biphenyls |

| Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | Ether or thioether-linked biphenyl derivatives |

Note: This table outlines potential diversification strategies based on established reactivity patterns of similar brominated and fluorinated aromatic compounds. Specific examples with this compound require further dedicated experimental investigation.

Future Research Directions and Challenges in 4 Bromo 2,6 Difluorobiphenyl Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of biphenyl (B1667301) derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary challenge in the chemistry of 4'-Bromo-2,6-difluorobiphenyl is the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Future research will likely focus on several key areas to enhance sustainability:

Atom Economy: Moving away from classical methods like the Wurtz-Fittig reaction towards modern cross-coupling reactions that maximize the incorporation of atoms from reactants into the final product. rsc.org

Alternative Solvents and Reaction Conditions: Investigating the use of greener solvents, such as supercritical fluids (e.g., liquid CO2) or aqueous solvent systems, to replace conventional volatile organic compounds. nih.gov Photochemical routes that can proceed at ambient temperatures without the need for catalysts are also a promising area of exploration. nih.govresearchgate.net

Continuous Flow Chemistry: Implementing continuous flow reactor technologies can offer significant advantages over traditional batch processing. nih.gov Flow chemistry allows for better control over reaction parameters, improved safety when handling hazardous intermediates, and easier scalability, which are crucial for industrial applications. nih.gov For instance, reactions involving fluorination or other hazardous reagents can be managed more safely in a flow setup. nih.gov

The goal is to create streamlined, environmentally benign processes for the production of this compound, making it more accessible and cost-effective for subsequent applications.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most effective methods for synthesizing biphenyl scaffolds. rsc.orgmdpi.com However, for polyhalogenated substrates like this compound, achieving high selectivity and yield remains a significant challenge. The presence of multiple reactive sites (C-Br and C-F bonds) necessitates catalysts with high chemoselectivity.

Future research in this domain should target:

Advanced Catalyst Design: The intelligent design of new catalysts is crucial. magnusconferences.com This includes exploring novel ligands, such as N-heterocyclic carbenes (NHCs) or advanced phosphine (B1218219) ligands like o-(di-tert-butylphosphino)biphenyl, which have been shown to create highly active catalysts for Suzuki couplings, even at room temperature. acs.orgacs.org

Heterogeneous Catalysis: Developing robust, recyclable heterogeneous catalysts is a key goal for sustainable chemistry. mdpi.com Systems based on palladium nanoparticles supported on materials like modified graphene have shown promise for the synthesis of fluorinated biphenyls and offer the advantage of easy separation and reuse, reducing metal contamination in the final product. mdpi.comglobethesis.com

Chemoselectivity Control: A major hurdle is the selective activation of the C-Br bond while leaving the more inert C-F bonds intact. Research into catalyst systems that can differentiate between various carbon-halogen bonds is critical. polyu.edu.hk For example, palladium catalysts have been developed for the chemoselective borylation of polyhalogenated aryl triflates, demonstrating that precise control is achievable through careful catalyst and ligand selection. polyu.edu.hk

The following table summarizes different approaches in catalyst development relevant to the synthesis of halogenated biphenyls.

| Catalyst Approach | Key Features | Potential Advantages for this compound |

| Homogeneous Pd Catalysts with Advanced Ligands | High activity and turnover numbers; tunable selectivity through ligand design (e.g., NHCs, phosphines). acs.orgacs.org | Enhanced reaction rates and yields; potential for selective C-Br bond activation. |

| Heterogeneous Supported Pd Nanoparticles | Recyclable, reduced metal leaching, suitable for continuous flow processes. mdpi.comglobethesis.com | Greener processing, simplified product purification, lower cost. |

| Nickel-Based Catalytic Systems | Lower cost compared to palladium; different reactivity profiles that may enable novel transformations. nih.gov | Alternative reactivity for challenging couplings; cost-effective synthesis. |

Success in this area will depend on a synergistic approach combining ligand design, support material engineering, and a deeper understanding of the catalytic mechanisms involved in C-C bond formation.

Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Studies

The physical and chemical properties of this compound are dictated by its unique three-dimensional structure, including the dihedral angle between the phenyl rings and the electronic influence of the halogen substituents. libretexts.org A profound understanding of these structure-property relationships is essential for designing molecules with specific functions.

Future research should integrate computational modeling with experimental validation:

Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for investigating the properties of halogenated molecules. diva-portal.orgunimi.itresearchgate.net DFT calculations can predict key parameters such as molecular geometry, electronic properties (e.g., HOMO-LUMO energy gap), dipole moments, and the nature of intermolecular interactions. nih.govresearchgate.net For substituted biphenyls, DFT can elucidate how the ortho-fluorine atoms sterically influence the twist angle between the rings, which in turn affects the molecule's conjugation and electronic properties. libretexts.org

Experimental Analysis: Computational predictions must be validated through rigorous experimental characterization. acs.org Techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy provide precise data on molecular structure, conformation, and vibrational modes. nih.gov